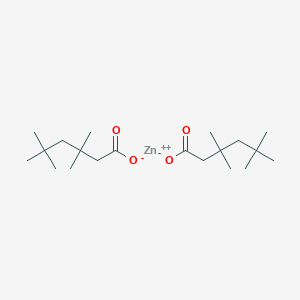

zinc;3,3,5,5-tetramethylhexanoate

Description

Zinc 3,3,5,5-tetramethylhexanoate, commonly known as zinc neodecanoate (CAS 27253-29-8), is a metal carboxylate with the chemical formula C₂₀H₃₈O₄Zn and molecular weight 407.9 g/mol . It is characterized by its branched alkyl chain structure, derived from 3,3,5,5-tetramethylhexanoic acid. The compound is immiscible with water and has a flash point of 102°C, indicating moderate flammability . Its hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory discomfort (H335), classified under hazard code Xi .

Properties

CAS No. |

27253-29-8 |

|---|---|

Molecular Formula |

C20H38O4Zn |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

zinc;2,2-dimethyloctanoate |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

VNTDZUDTQCZFKN-UHFFFAOYSA-L |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

3,3,5,5-Tetramethylhexanoic acid is a branched saturated carboxylic acid structurally related to 3,5,5-trimethylhexanoic acid. Its preparation generally follows oxidation of the corresponding branched alcohol or aldehyde precursors.

Oxidation of Branched Alcohols

- The acid can be synthesized by oxidation of 3,3,5,5-tetramethylhexanol or similar branched alcohols.

- Molecular oxygen or air is used as the oxidant, often in the presence of catalysts such as cobalt, manganese, copper, or vanadium compounds to accelerate the reaction.

- The reaction temperature is controlled typically between 0°C and 100°C, with an optimal range of 20°C to 75°C to maximize yield and minimize side products.

- The oxidation proceeds through the formation of an organic peroxy intermediate, which gradually converts to the carboxylic acid.

- The product is purified by distillation under reduced pressure to obtain high purity acid.

Catalytic Oxidation Details

- Catalysts such as manganous acetate have been reported to enhance oxidation rates.

- The oxidation can be carried out in solvents like acetic acid to facilitate the reaction and improve yield.

- The process can achieve nearly quantitative yields of the acid.

Alternative Synthetic Approaches

- The acid may also be prepared by oxidation of the corresponding aldehyde (3,3,5,5-tetramethylhexanal).

- Hydroformylation of diisobutylene followed by oxidation is another synthetic pathway, involving cobalt-catalyzed hydroformylation to produce the branched aldehyde and alcohol intermediates, which are then oxidized to the acid.

Table 1: Typical Oxidation Conditions for 3,3,5,5-Tetramethylhexanoic Acid Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Oxidant | Molecular oxygen or air | Air is often used for cost efficiency |

| Catalyst | Cobalt, manganese, copper compounds | Manganous acetate common |

| Temperature | 0°C to 100°C (optimal 20-75°C) | Controls reaction rate and selectivity |

| Solvent | Acetic acid or neat substrate | Solvent aids catalyst dispersion |

| Reaction time | Several hours | Until peroxy intermediate disappears |

| Product purification | Vacuum distillation | To isolate pure acid |

Preparation of Zinc;3,3,5,5-Tetramethylhexanoate

General Method

- Zinc;3,3,5,5-tetramethylhexanoate is prepared by neutralizing or reacting zinc oxide, zinc hydroxide, or zinc carbonate with 3,3,5,5-tetramethylhexanoic acid.

- The reaction typically occurs in an organic solvent or under melt conditions.

- The acid and zinc source are mixed in stoichiometric amounts, often with slight excess acid to ensure complete reaction.

- The mixture is stirred and heated moderately (e.g., 50–100°C) to facilitate salt formation.

- Water produced during neutralization is removed by azeotropic distillation or under reduced pressure.

- The resulting zinc carboxylate is isolated as a solid or powder, often characterized by its solubility and melting point.

Reaction Equation

$$

2 \text{R-COOH} + \text{ZnO} \rightarrow \text{Zn(R-COO)}2 + \text{H}2\text{O}

$$

where R = 3,3,5,5-tetramethylhexyl group.

Purification and Characterization

- The zinc salt is purified by recrystallization or washing with non-polar solvents to remove unreacted acid or impurities.

- Characterization is typically done by elemental analysis, infrared spectroscopy (IR), and thermal analysis (DSC, TGA).

Table 2: Typical Reaction Conditions for Zinc Salt Formation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Zinc precursor | Zinc oxide, zinc hydroxide | Zinc oxide preferred for purity |

| Acid to zinc molar ratio | 2:1 | Stoichiometric for zinc di-carboxylate |

| Solvent | Toluene, xylene, or neat | Solvent choice affects reaction rate |

| Temperature | 50°C to 100°C | Moderate heating to drive reaction |

| Reaction time | 2–6 hours | Ensures complete salt formation |

| Water removal | Vacuum or azeotropic distillation | Prevents hydrolysis or side reactions |

Research Findings and Industrial Relevance

- Zinc carboxylates like zinc;3,3,5,5-tetramethylhexanoate are important as catalysts, stabilizers, and additives in lubricants and polymers.

- The branched structure of 3,3,5,5-tetramethylhexanoate imparts unique solubility and thermal stability properties to the zinc salt.

- Industrial synthesis prioritizes high purity acid intermediates and efficient zinc salt formation to meet performance specifications.

- Patents and literature emphasize the use of cobalt and manganese catalysts for acid synthesis and controlled neutralization for zinc salt preparation.

Chemical Reactions Analysis

Types of Reactions: zinc;3,3,5,5-tetramethylhexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The zinc ion in the compound can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like copper sulfate can be used to substitute the zinc ion.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while substitution reactions can yield different metal neodecanoates .

Scientific Research Applications

zinc;3,3,5,5-tetramethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of neodecanoic acid, zinc salt (2:1) involves the interaction of zinc ions with various molecular targets. Zinc ions play a crucial role in many biological processes, including enzyme function and signal transduction. The compound’s effects are mediated through the binding of zinc ions to specific proteins and enzymes, facilitating their activity and stability .

Comparison with Similar Compounds

Structural and Functional Analogues

The 3,3,5,5-tetramethylhexanoate anion forms salts with various metals, each exhibiting distinct physicochemical properties. Below is a comparative analysis:

Table 1: Comparison of Metal 3,3,5,5-Tetramethylhexanoates

Key Observations:

Metal Ion Influence: Solubility: Potassium neodecanoate likely exhibits higher aqueous solubility due to the smaller ionic radius and higher charge density of K⁺ compared to Zn²⁺, Mn²⁺, or Y³⁺ . Thermal Stability: Yttrium(III) neodecanoate has a higher boiling point (265.6°C) and molecular weight, suggesting enhanced thermal stability suited for high-temperature applications .

Structural Analogues with Varied Functional Groups

Compounds sharing the 3,3,5,5-tetramethylhexanoate backbone but differing in functional groups include:

Table 2: Non-Salt Analogues

Key Observations:

- Hydrocarbons: 3,3,5,5-Tetramethylheptane lacks polar functional groups, resulting in non-reactive behavior compared to ionic neodecanoates .

Q & A

Basic Synthesis: What is the standard laboratory method for synthesizing zinc 3,3,5,5-tetramethylhexanoate?

Methodological Answer:

A common approach involves salt metathesis using potassium 3,3,5,5-tetramethylhexanoate (neodecanoate) and zinc chloride. The potassium salt is dissolved in an anhydrous solvent (e.g., tetrahydrofuran), and zinc chloride is added stoichiometrically. The reaction proceeds via ion exchange, yielding the zinc complex as a precipitate. The product is purified via recrystallization from ethanol or hexane .

Key Considerations:

- Ensure anhydrous conditions to prevent hydrolysis.

- Monitor reaction completion using conductivity measurements or FT-IR to track ligand exchange.

Advanced Synthesis: How can reaction conditions be optimized to improve purity and yield?

Methodological Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance ion mobility, improving reaction rates .

- Temperature control : Maintain 40–60°C to balance kinetics and side reactions (e.g., ligand degradation).

- Stoichiometric ratios : Use a 10% excess of potassium neodecanoate to drive the reaction to completion .

Validation : Characterize intermediates via FT-IR (C=O stretch at ~1735 cm⁻¹) and confirm final purity using elemental analysis (Zn content ~18–20%) .

Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Key peaks include ν(C=O) at 1735–1740 cm⁻¹ (ester/carboxylate) and ν(Zn-O) at 450–500 cm⁻¹ .

- NMR : For the ligand precursor (e.g., methyl 3,3,5,5-tetramethylhexanoate), look for methyl group signals at δ 0.98–1.08 ppm (s, 15H) and carboxylate protons at δ 2.25 ppm (s, 2H) in ¹H NMR .

- Elemental Analysis : Confirm Zn content (theoretical ~18–20%) and carbon/hydrogen ratios .

Advanced Characterization: How can mass spectrometry (MS) and electron spin resonance (ESR) resolve ambiguities in coordination geometry?

Methodological Answer:

- High-Resolution MS : Identify molecular ion peaks ([M]⁺) at m/z ~407.9 (C₂₀H₃₈O₄Zn) and fragmentation patterns (e.g., loss of carboxylate ligands) .

- ESR : Probe radical scavenging behavior. For example, zinc’s interaction with spin traps like 3,3,5,5-tetramethylpyrroline-N-oxide (TMPO) reveals free radical suppression mechanisms, with ESR signals diminishing as Zn concentration increases .

Data Contradiction: How should researchers address discrepancies in reported solubility values across studies?

Methodological Answer:

- Systematic Solubility Testing : Compare data under controlled conditions (e.g., 20°C, immiscibility in water vs. 1.46 g/L solubility for manganese analogs). Note that zinc neodecanoate is hydrophobic, requiring organic solvents (e.g., mineral spirits) for dissolution .

- Source Validation : Cross-reference synthesis protocols (e.g., solvent traces in final products may alter solubility).

Application in Radical Scavenging: What experimental designs quantify zinc 3,3,5,5-tetramethylhexanoate’s antioxidant efficacy?

Methodological Answer:

- Lipid Peroxidation Assays : Treat cultured hepatocytes with pro-oxidants (e.g., Fe³⁺-nitrilotriacetate) and measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS). Zinc’s inhibition of MDA correlates with its concentration (1–48 μM) .

- ESR Spin Trapping : Use phenylbutylnitrone to trap radicals. Reduced signal intensity at higher Zn concentrations confirms radical suppression .

Comparative Coordination Chemistry: How does this compound’s stability compare to other metal neodecanoates?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Zinc neodecanoate decomposes at ~260°C, higher than manganese analogs (decomposition ~200°C) due to stronger Zn-O bonds .

- Stability in Solution : Zinc complexes exhibit lower hygroscopicity vs. silver neodecanoate, which requires strict anhydrous storage .

Mechanistic Insights: What role does metallothionein induction play in zinc’s bioactivity?

Methodological Answer:

Zinc upregulates metallothionein synthesis, which chelates free radicals and redox-active metals (e.g., Fe²⁺). In hepatocyte cultures, metallothionein levels correlate inversely with lipid peroxidation (R² > 0.9). Experimental validation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.